3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride
Overview
Description
3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride is a chemical compound with the molecular formula C14H28ClNO and a molecular weight of 261.84 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[3.5]nonane core with an ethoxy group and a propylamine substituent. It is typically found in the form of a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
The synthesis of 3-ethoxy-N-propylspiro[35]nonan-1-amine hydrochloride involves several steps One common synthetic route starts with the preparation of the spiro[3The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-ethoxy-N-propylspiro[3.5]nonan-1-amine hydrochloride can be compared to other spirocyclic amines, such as:
- 3-ethoxy-N-methylspiro[3.5]nonan-1-amine hydrochloride
- 3-ethoxy-N-butylspiro[3.5]nonan-1-amine hydrochloride
- 3-ethoxy-N-ethylspiro[3.5]nonan-1-amine hydrochloride
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
3-ethoxy-N-propylspiro[3.5]nonan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO.ClH/c1-3-10-15-12-11-13(16-4-2)14(12)8-6-5-7-9-14;/h12-13,15H,3-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPAWGHKANXQNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CC(C12CCCCC2)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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